molecular formula C21H16N2O4 B10893728 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10893728
M. Wt: 360.4 g/mol
InChI Key: KNBSHLQMTIEHNQ-WSDLNYQXSA-N
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Description

N’~2~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is known for its diverse biological activities, and a hydrazide functional group, which can participate in various chemical reactions.

Preparation Methods

The synthesis of N’~2~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and may require a catalyst or acidic conditions to proceed efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthofuran core can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds include:

N’~2~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE stands out due to its unique combination of a naphthofuran core and a hydrazide functional group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O4/c1-26-19-10-13(6-8-17(19)24)12-22-23-21(25)20-11-16-15-5-3-2-4-14(15)7-9-18(16)27-20/h2-12,24H,1H3,(H,23,25)/b22-12+

InChI Key

KNBSHLQMTIEHNQ-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)O

Origin of Product

United States

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